4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-10-11-2-4-12(5-3-11)15-9-6-13-16-7-1-8-17-13/h2-5,10,13H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHCNLOZEYKBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599261 | |
| Record name | 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188884-61-9 | |
| Record name | 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Framework and Functional Group Relevance of the Compound
The structure of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde is characterized by a carefully orchestrated arrangement of three key components: a benzaldehyde (B42025) unit, an ethoxy linker, and a 1,3-dioxane (B1201747) ring. This specific architecture imbues the molecule with distinct chemical properties that are strategically exploited in organic synthesis. The molecular formula of the compound is C₁₃H₁₆O₄, and it has a molecular weight of 236.26 g/mol . cymitquimica.com
The core of the molecule is a benzaldehyde moiety, where an aldehyde group (-CHO) is attached to a benzene (B151609) ring. The aldehyde group is a site of high reactivity, susceptible to a wide array of chemical transformations such as nucleophilic addition, oxidation, and reduction. This versatility allows for the introduction of new carbon-carbon or carbon-heteroatom bonds. The benzene ring is substituted at the para-position (position 4) by an ethoxy group, which in turn is connected to the 1,3-dioxane ring.
The 1,3-dioxane ring is a cyclic acetal (B89532). In organic synthesis, acetals are frequently employed as protecting groups for carbonyl functionalities or 1,3-diols due to their stability under neutral or basic conditions and their facile removal under acidic conditions. The presence of this dioxane group within the molecule suggests a synthetic strategy where one carbonyl-related functionality is masked while another (the aldehyde) is left available for reaction. This differential reactivity is a cornerstone of sophisticated synthetic planning.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 188884-61-9 | cymitquimica.combldpharm.com |
| Molecular Formula | C₁₃H₁₆O₄ | cymitquimica.com |
| Molecular Weight | 236.26 g/mol | cymitquimica.com |
| IUPAC Name | This compound | N/A |
Overview of the Compound S Significance As a Synthetic Intermediate and Building Block
Retrosynthetic Approaches to the Compound's Molecular Architecture
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the key structural features are the benzaldehyde core, the ether linkage, and the 1,3-dioxane acetal (B89532). The primary disconnections in a retrosynthetic approach would target the C-O bonds of the ether and the acetal.
Two plausible retrosynthetic pathways are:
Pathway A: Disconnection of the Ether Linkage. This approach involves the disconnection of the ether bond, leading to two key synthons: a phenoxide derived from 4-hydroxybenzaldehyde (B117250) and a reactive species containing the 2-(1,3-dioxan-2-yl)ethyl group, such as 2-(2-bromoethyl)-1,3-dioxane. This is a classic Williamson ether synthesis strategy. wikipedia.orgmasterorganicchemistry.combyjus.com
Pathway B: Disconnection of the Acetal. In this strategy, the acetal is disconnected first. This reveals 4-(2-hydroxyethoxy)benzaldehyde (B1293844) and 1,3-propanediol (B51772) as precursors. The 4-(2-hydroxyethoxy)benzaldehyde can be further disconnected at the ether linkage to 4-hydroxybenzaldehyde and a two-carbon unit like ethylene (B1197577) oxide or 2-chloroethanol (B45725).
A third, less common, approach might involve starting with a molecule that already contains the 1,3-dioxane ring and building the aromatic portion onto it, though this is generally less efficient. The choice between these pathways often depends on the availability and reactivity of the starting materials and the desire to minimize protection/deprotection steps.
Synthesis of the 1,3-Dioxane Acetal Moiety
The 1,3-dioxane group serves as a protecting group for the aldehyde functionality. Its synthesis from a benzaldehyde derivative is a crucial step in one of the primary synthetic routes.
Selective Acetalization Reactions of Benzaldehyde Derivatives
The formation of cyclic acetals is a standard method for protecting aldehydes and ketones. tandfonline.com Specifically, 1,3-dioxanes are formed by reacting a carbonyl compound with 1,3-propanediol. organic-chemistry.org This reaction is generally reversible, and thus often requires the removal of water to drive the equilibrium towards the product. tandfonline.comresearchgate.net
In cases where the benzaldehyde starting material contains other reactive functional groups, chemoselective acetalization is critical. Aldehydes are generally more reactive towards acetal formation than ketones, allowing for selective protection. For molecules with multiple aldehyde groups, such as terephthalaldehyde (B141574), it is possible to achieve mono-acetalization by carefully controlling the stoichiometry of the diol and the reaction conditions, yielding a molecule with one free aldehyde group and one protected as a dioxolane (a related cyclic acetal).
Investigation of Catalytic Systems and Reaction Conditions for Acetal Formation
A variety of catalytic systems have been developed to promote the efficient formation of acetals from aldehydes. These can be broadly categorized into homogeneous and heterogeneous catalysts.
Homogeneous Catalysts : Protic acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids are commonly employed. tandfonline.comresearchgate.net Cerium(III) triflate has been shown to be an effective catalyst for the formation of cyclic acetals from hydroxyacetophenones under mild conditions. organic-chemistry.org Other metal complexes involving rhodium, palladium, and platinum have also been utilized, though these can be expensive. tandfonline.comacs.org
Heterogeneous Catalysts : To simplify product purification and catalyst recycling, solid-supported catalysts are often preferred. These include ion-exchange resins, zeolites, and metal-organic frameworks (MOFs). tandfonline.comresearchgate.netresearchgate.net For instance, a strongly acidic macroporous cation exchange resin has been used to catalyze the acetalization of aldehydes in high yields. tandfonline.com
The reaction is typically carried out in a solvent like toluene (B28343) that allows for the azeotropic removal of water using a Dean-Stark apparatus. tandfonline.comorganic-chemistry.org Other methods for water removal include the use of orthoesters or molecular sieves. organic-chemistry.org
| Catalyst System | Type | Reaction Conditions | Advantages | Source(s) |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous (Brønsted Acid) | Reflux in toluene with Dean-Stark apparatus | Standard, effective, inexpensive | organic-chemistry.org |
| Resin-D72 | Heterogeneous (Cation Exchange Resin) | Reflux in toluene with water separator | Easily separable, reusable | tandfonline.com |
| Cerium(III) Triflate | Homogeneous (Lewis Acid) | Mild conditions | High chemoselectivity | organic-chemistry.org |
| Cobaloxime (CoCl₂/DH₂) | Homogeneous (Metal Complex) | Mild, solvent-free conditions | High efficiency, high turnover frequency | mdpi.com |
| MOF-808 | Heterogeneous (Metal-Organic Framework) | Mild photothermal process (45 °C) | Recyclable, mild conditions | researchgate.net |
Construction of the 4-Substituted Phenoxyethoxy Linkage
The ether bond that connects the benzaldehyde unit to the 1,3-dioxane-containing fragment is a key structural element. Its formation is typically achieved through nucleophilic substitution reactions.
Etherification Reactions for Connecting Phenolic and Alkoxy Moieties
The Williamson ether synthesis is the most prominent and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve:
Deprotonation of a phenolic precursor, such as 4-hydroxybenzaldehyde, with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion.
Reaction of the phenoxide with an alkyl halide, such as 2-(2-bromoethyl)-1,3-dioxane.
For the SN2 mechanism to be efficient, the alkyl halide should be primary to minimize competing elimination reactions. masterorganicchemistry.comchemistrytalk.org The reaction is often carried out in a polar aprotic solvent, such as DMF or DMSO, to facilitate the nucleophilic attack.
Strategic Approaches to Introduce the Ethoxy Chain
There are several strategic variations for introducing the ethoxy linker onto the phenolic oxygen.
Strategy 1: Alkylation with a Pre-formed Dioxane. This involves synthesizing a halo-functionalized dioxane, such as 2-(2-chloroethoxy)-1,3-dioxane, and then using it to alkylate 4-hydroxybenzaldehyde under Williamson ether synthesis conditions. This approach protects the aldehyde functionality early in the synthesis.
Strategy 2: Alkylation followed by Acetalization. An alternative is to first introduce the hydroxyethoxy chain and then form the acetal. This can be achieved by reacting 4-hydroxybenzaldehyde with a 2-haloethanol (e.g., 2-chloroethanol) in the presence of a base. This forms 4-(2-hydroxyethoxy)benzaldehyde, which is then subsequently reacted with 1,3-propanediol and an acid catalyst to form the final product.
Strategy 3: Reaction with Ethylene Oxide. A phenolic compound can be reacted with ethylene oxide to introduce a hydroxyethyl (B10761427) group. google.com This method can be catalyzed and the length of the ethoxy chain can be controlled by the molar ratio of the reactants. google.com For this synthesis, 4-hydroxybenzaldehyde would be reacted with one equivalent of ethylene oxide to produce 4-(2-hydroxyethoxy)benzaldehyde, which would then be converted to the dioxane as in Strategy 2.
Each strategy has its own merits. Strategy 1 may be preferred if the acetalization of the final product is problematic. Strategy 2 might be more straightforward as 2-chloroethanol is a readily available reagent. Strategy 3 avoids the use of halogenated compounds but requires handling of gaseous and reactive ethylene oxide.
Convergent and Linear Synthesis Pathways to the Target Compound
The synthesis of this compound can be approached through two primary strategies: linear and convergent synthesis.
Linear Synthesis:
Convergent Synthesis:
A convergent approach is generally more efficient and is the preferred strategy for synthesizing this compound. This strategy involves the independent synthesis of key fragments of the molecule, which are then combined in the final steps. For this target compound, a logical convergent strategy involves the synthesis of two key intermediates:
4-hydroxybenzaldehyde: A commercially available and relatively inexpensive starting material.
2-(2-Haloethyl)-1,3-dioxane (e.g., 2-(2-bromoethyl)-1,3-dioxane): This fragment contains the dioxane protecting group and a reactive handle (a halide) for subsequent coupling. This intermediate is also commercially available.
The key bond formation in this convergent approach is the ether linkage, which can be efficiently formed via the Williamson ether synthesis . This classic and robust reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com
The proposed convergent synthesis pathway is as follows:
Step 1: Deprotonation of 4-hydroxybenzaldehyde. 4-hydroxybenzaldehyde is treated with a suitable base to form the corresponding phenoxide ion. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The choice of base and solvent is crucial to ensure efficient deprotonation without promoting side reactions.
Step 2: Nucleophilic substitution (Williamson Ether Synthesis). The resulting phenoxide ion, a potent nucleophile, is then reacted with 2-(2-bromoethyl)-1,3-dioxane. The phenoxide displaces the bromide ion in an SN2 reaction to form the desired ether linkage, yielding this compound. wikipedia.orgmasterorganicchemistry.com
This convergent strategy is advantageous because it allows for the high-yield synthesis of the two key fragments separately, and the final coupling step is typically efficient.
A less common, alternative convergent approach could involve the initial protection of a dihydroxy precursor, but the ready availability of the primary synthons makes the Williamson ether synthesis the most logical and practical choice.
| Table 1: Key Intermediates in the Convergent Synthesis | |
| Intermediate | Structure |
| 4-hydroxybenzaldehyde | Chemical structure of 4-hydroxybenzaldehyde |
| 2-(2-Bromoethyl)-1,3-dioxane | Chemical structure of 2-(2-bromoethyl)-1,3-dioxane |
Development of Efficient and Scalable Synthetic Protocols
The development of an efficient and scalable synthetic protocol for this compound hinges on optimizing the Williamson ether synthesis step and ensuring the quality and availability of the starting materials.
Optimization of Reaction Conditions:
Several factors can be optimized to improve the efficiency and scalability of the synthesis:
Choice of Base and Solvent: For large-scale synthesis, the choice of base and solvent is critical. While sodium hydride is very effective, its handling on a large scale can be hazardous. Potassium carbonate is a safer and more cost-effective alternative that is widely used in industrial processes. The solvent should be polar and aprotic to facilitate the SN2 reaction; common choices include dimethylformamide (DMF), acetonitrile, or acetone. A patent for the synthesis of a structurally similar compound, 4-[2-(methyl-2-pyridinylamino)ethoxy]-benzaldehyde, highlights the use of polar aprotic solvents like DMF and bases such as sodium hydride. google.com
Temperature Control: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing side reactions. The Williamson ether synthesis is often performed at elevated temperatures to drive the reaction to completion. google.com
Purification: For a scalable process, purification methods need to be efficient. Crystallization is often preferred over chromatographic methods on a large scale due to lower cost and solvent consumption. The solid nature of the final product may lend itself to purification by recrystallization.
Scalability Considerations:
To ensure the scalability of the protocol, the following aspects are important:
Cost of Reagents: The use of inexpensive and readily available starting materials like 4-hydroxybenzaldehyde and common bases like potassium carbonate is crucial for a cost-effective process.
Process Safety: A thorough safety assessment of all reagents and reaction conditions is necessary for scaling up the synthesis.
Waste Management: The environmental impact of the synthesis can be minimized by choosing environmentally benign solvents and developing efficient work-up procedures that reduce waste generation.
Representative Reaction Parameters:
The following table provides a representative, though not experimentally verified for this specific compound, set of parameters for an efficient synthesis based on known Williamson ether syntheses.
| Table 2: Representative Parameters for Scalable Synthesis | |
| Parameter | Condition |
| Reactants | 4-hydroxybenzaldehyde, 2-(2-bromoethyl)-1,3-dioxane |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) or Acetonitrile |
| Temperature | 60-80 °C |
| Reaction Time | 4-12 hours |
| Work-up | Aqueous work-up followed by extraction |
| Purification | Recrystallization |
| Expected Yield | >85% |
The synthesis of a related compound, 4-(1,3-Dioxolan-2-yl)benzaldehyde, from terephthalaldehyde and ethylene glycol has been reported with a yield of 68.5%, demonstrating the feasibility of acetal formation on a benzaldehyde core. While this is a different reaction, it provides insight into the yields that can be expected for related transformations.
Chemical Reactivity and Transformational Chemistry of 4 2 1,3 Dioxan 2 Yl Ethoxy Benzaldehyde
The unique structure of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde, featuring a latent aldehyde functionality, allows for a strategic approach in multi-step organic synthesis. The 1,3-dioxane (B1201747) group serves as a robust protecting group for the highly reactive aldehyde, enabling chemical modifications at other sites of a molecule. The reactivity of this compound can be broadly categorized into reactions involving the acetal (B89532) and reactions of the aldehyde itself.
Reactions Involving the Protected Aldehyde (1,3-Dioxane Acetal)
The 1,3-dioxane ring is a cyclic acetal that effectively masks the carbonyl group of the benzaldehyde (B42025). Its chemical behavior is primarily characterized by its cleavage (deprotection) to regenerate the parent aldehyde.
The regeneration of the benzaldehyde from the 1,3-dioxane acetal is a critical step in synthetic sequences where the aldehyde's reactivity is required at a later stage. Deprotection is most commonly achieved through acid-catalyzed hydrolysis. organic-chemistry.org This process involves the protonation of one of the acetal oxygen atoms, followed by cleavage of the carbon-oxygen bond and subsequent attack by water to form a hemiacetal, which then collapses to the aldehyde and 1,3-propanediol (B51772).
A variety of reagents and conditions have been developed to effect this transformation, offering a range of selectivities and mildness. These methods are crucial for substrates that may contain other acid-sensitive functional groups. organic-chemistry.orgnih.gov For instance, mild Lewis acids such as cerium(III) triflate (Ce(OTf)₃) or erbium(III) triflate (Er(OTf)₃) can catalyze the cleavage under nearly neutral and gentle conditions, respectively. organic-chemistry.org Other methods employ reagents like iodine in neutral conditions or nickel boride for chemoselective deprotection. organic-chemistry.orgrsc.org Solvent-free conditions, which are environmentally advantageous, have also been developed using reagents like benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) in the presence of aluminum chloride. nih.govresearchgate.net
Table 1: Selected Methodologies for the Deprotection of 1,3-Dioxane Acetals
| Reagent/Catalyst | Solvent | Conditions | Notes |
|---|---|---|---|
| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, THF, Acetone | Typically room temperature to mild heating | Standard, robust method. organic-chemistry.org |
| Iodine (I₂) | Wet Acetonitrile | Room Temperature | Mild and neutral conditions, tolerates many acid-sensitive groups. organic-chemistry.org |
| Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temperature | Chemoselective and occurs at almost neutral pH. organic-chemistry.org |
| Erbium(III) triflate (Er(OTf)₃) | Wet Nitromethane | Room Temperature | Very gentle Lewis acid catalyst. organic-chemistry.org |
| Nickel Boride (in situ from NiCl₂/NaBH₄) | Methanol | Room Temperature | Mild and efficient; can also achieve concomitant reduction to the alcohol. rsc.org |
| Benzyltriphenylphosphonium Peroxymonosulfate / AlCl₃ | None (Solid Phase) | Room Temperature (Grinding) | Solvent-free, rapid reaction times (5-20 minutes). nih.gov |
The utility of the 1,3-dioxane group as a protective shield for the aldehyde functionality stems from its stability under a wide range of reaction conditions. Generally, cyclic acetals like 1,3-dioxanes are highly resistant to basic and organometallic reagents (e.g., Grignard reagents, organolithiums), as well as various nucleophiles and reducing agents like lithium aluminum hydride in the absence of Lewis acids. organic-chemistry.orgthieme-connect.decdnsciencepub.com They are also compatible with many oxidative conditions. For example, cyclic acetals are typically stable to mild, high-valent chromium reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). organic-chemistry.org
However, the 1,3-dioxane ring is inherently sensitive to acidic conditions. Both Brønsted and Lewis acids can catalyze its cleavage. thieme-connect.de This lability is the basis for its removal but also defines its limitations. Strong oxidizing agents may also cleave acetals. organic-chemistry.org Compared to their five-membered ring counterparts, the 1,3-dioxolanes, 1,3-dioxanes are generally more stable and are cleaved at a slower rate under certain reductive conditions (e.g., LiAlH₄-AlCl₃), which can be attributed to the relative ease of forming the intermediate oxocarbenium ion. cdnsciencepub.com This differential stability can sometimes be exploited for selective deprotection in complex molecules containing both types of acetals.
Reactivity of the Benzaldehyde Functionality (Post-Deprotection or Direct Involvement)
Once the 1,3-dioxane acetal is cleaved, the regenerated this compound behaves as a typical aromatic aldehyde. The aldehyde group is highly electrophilic and susceptible to attack by a wide array of nucleophiles. pressbooks.pub The reactivity is influenced by the electron-donating nature of the para-alkoxy substituent, which can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde through resonance effects. pressbooks.pub
The reaction of aldehydes with nitrogen and oxygen nucleophiles is a cornerstone of carbonyl chemistry, leading to a variety of important functional groups. libretexts.orglibretexts.org These reactions are typically reversible and are often catalyzed by acid. libretexts.orgwizeprep.com
Following deprotection, the aldehyde readily undergoes condensation with primary amines to form imines, also known as Schiff bases. iitk.ac.inwikipedia.org This reaction is fundamental in organic synthesis and biochemistry. wikipedia.orgresearchgate.net The process initiates with the nucleophilic attack of the primary amine on the carbonyl carbon, leading to a tetrahedral intermediate known as a hemiaminal or carbinolamine. researchgate.netmasterorganicchemistry.com This intermediate is generally unstable and, under acid catalysis, undergoes dehydration (elimination of a water molecule) to yield the final imine product with its characteristic C=N double bond. libretexts.orgresearchgate.net
The rate of imine formation is highly dependent on the pH of the reaction medium. A slightly acidic environment (typically pH 4-5) is optimal because it provides enough acid to protonate the hydroxyl group of the hemiaminal, facilitating its departure as water, without excessively protonating the amine nucleophile, which would render it non-nucleophilic. masterorganicchemistry.comlibretexts.org
Table 2: General Reaction Scheme for Schiff Base Formation
| Reactants | Intermediate | Product | Conditions |
|---|---|---|---|
| Aldehyde (R-CHO) + Primary Amine (R'-NH₂) | Hemiaminal [R-CH(OH)(NHR')] | Imine/Schiff Base (R-CH=N-R') | Acid Catalysis (e.g., pH 4-5), Removal of Water |
Hemiaminal Formation: As mentioned, the hemiaminal is a key intermediate in the formation of imines. wikipedia.org It is a compound containing both a hydroxyl group and an amino group attached to the same carbon atom. wikipedia.orgtandfonline.com While most hemiaminals derived from primary amines are transient and readily dehydrate, some can be isolated, particularly if electronic or steric factors provide stabilization. wikipedia.orgacs.org The formation begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer, often mediated by the solvent, to yield the neutral hemiaminal. tandfonline.comambeed.com
Hydrazone Formation: In a reaction analogous to imine formation, the deprotected aldehyde can react with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., substituted hydrazines) to form hydrazones. soeagra.comjeeadv.ac.in These compounds are characterized by a R₁R₂C=NNR₃R₄ structure. The mechanism mirrors that of imine synthesis: nucleophilic addition of the hydrazine to the carbonyl group forms a tetrahedral intermediate, which then eliminates a molecule of water to give the hydrazone. soeagra.com This reaction is also typically catalyzed by acid. Hydrazones are often stable, crystalline solids and have been extensively studied. soeagra.com For example, substituted benzoic acid hydrazides can be condensed with aldehydes like 3,5-dimethoxy-4-hydroxybenzaldehyde to produce the corresponding benzoyl hydrazones. nih.gov
Carbon-Carbon Bond Forming Reactions
The aldehyde functionality of this compound is a key center for constructing new carbon-carbon bonds, a fundamental process in organic synthesis.
Hydroacylation Reactions
Intermolecular hydroacylation, the addition of an aldehyde's C-H bond across a carbon-carbon double or triple bond, is a powerful, atom-economical method for synthesizing ketones. thieme-connect.com This transformation is typically catalyzed by transition metals, with rhodium complexes being the most extensively studied. thieme-connect.comrsc.org The general mechanism involves the oxidative addition of the aldehydic C-H bond to the metal center, forming an acyl-metal-hydride intermediate. thieme-connect.comacs.org This is followed by insertion of the alkene into the metal-hydride bond and subsequent reductive elimination to yield the ketone product. acs.org A significant challenge in this process is preventing the decarbonylation of the acyl-metal intermediate, a common side reaction. thieme-connect.com To overcome this, strategies often involve the use of chelating groups on either the aldehyde or the alkene to stabilize the reactive intermediate. thieme-connect.comrsc.org
For a non-chelating aromatic aldehyde like this compound, successful intermolecular hydroacylation would likely require specific catalytic systems, such as those employing small-bite-angle bisphosphine ligands, which have shown improved activity and stability. rsc.org
Table 1: Hypothetical Rhodium-Catalyzed Hydroacylation with Various Alkenes
| Alkene Substrate | Catalyst System | Product | Expected Yield |
|---|---|---|---|
| 1-Octene | [Rh(dppe)]BF₄ | 1-(4-(2-(1,3-Dioxan-2-yl)ethoxy)phenyl)nonan-1-one | Moderate |
| Styrene (B11656) | [Rh(COD)₂(OMe)]₂ / dcpm | 1-(4-(2-(1,3-Dioxan-2-yl)ethoxy)phenyl)-2-phenylethan-1-one | Moderate to Good |
Note: This table is illustrative and based on general reactivity patterns of aromatic aldehydes.
Aldol-Type Condensations and Knoevenagel Reactions
The aldehyde group of this compound readily participates in condensation reactions with enolates or active methylene (B1212753) compounds. Since the aldehyde lacks α-hydrogens, it cannot self-condense, making it an excellent substrate for crossed-aldol and Knoevenagel reactions. lumenlearning.comncert.nic.in
In a Claisen-Schmidt condensation , an aromatic aldehyde reacts with an enolizable ketone or aldehyde in the presence of a base. lumenlearning.comucla.edu This reaction proceeds via the formation of a β-hydroxy carbonyl compound (the aldol (B89426) adduct), which typically dehydrates under the reaction conditions to yield a stable α,β-unsaturated carbonyl compound. libretexts.org
The Knoevenagel condensation involves the reaction of an aldehyde with a compound possessing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638) or pyridine. pw.livewikipedia.orgjove.com This reaction is highly efficient for forming substituted alkenes. jove.com The high acidity of the active methylene compound allows for the use of mild bases, which avoids unwanted side reactions of the aldehyde. wikipedia.org
Table 2: Representative Knoevenagel Condensation Reactions
| Active Methylene Compound | Base/Catalyst | Product | Reported Yield Range |
|---|---|---|---|
| Malononitrile | Piperidine/Ethanol | 2-(4-(2-(1,3-Dioxan-2-yl)ethoxy)benzylidene)malononitrile | Excellent (~90-98%) nih.govnih.gov |
| Diethyl malonate | Piperidine/Pyridine | Diethyl 2-(4-(2-(1,3-Dioxan-2-yl)ethoxy)benzylidene)malonate | Good to Excellent |
| Thiobarbituric acid | Piperidine/Ethanol | 5-(4-(2-(1,3-Dioxan-2-yl)ethoxy)benzylidene)thiobarbituric acid | Good wikipedia.org |
Note: Yields are based on published data for similar benzaldehyde derivatives.
Organometallic Additions (e.g., Allylboration)
Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the electrophilic carbonyl carbon of this compound to form secondary alcohols. A particularly useful and stereoselective variant is the allylboration reaction .
The addition of allylboronates to aldehydes is a powerful method for the synthesis of homoallylic alcohols. nih.govnih.gov When chiral auxiliaries are incorporated into the allylboronate reagent, this reaction can proceed with high levels of enantioselectivity, affording chiral secondary alcohols. nih.govnih.gov The reaction is believed to proceed through a highly organized, six-membered ring chair-like transition state, which accounts for the observed stereoselectivity. nih.gov Catalytic versions using chiral Brønsted acids or scandium triflate have been developed, broadening the reaction's applicability to a wide range of aromatic aldehydes. nih.govacs.org
Table 3: Asymmetric Allylboration of this compound
| Allylboron Reagent | Catalyst/Conditions | Product | Expected Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Allylboronate with Diisopropyl D-(-)-tartrate | Stoichiometric | (R)-1-(4-(2-(1,3-Dioxan-2-yl)ethoxy)phenyl)but-3-en-1-ol | Good (~78% e.e.) nih.gov |
| Allyl(diisopinocampheyl)borane | Stoichiometric | Chiral 1-(4-(2-(1,3-Dioxan-2-yl)ethoxy)phenyl)but-3-en-1-ol | Excellent (>90% e.e.) |
Note: Enantiomeric excess values are based on published data for benzaldehyde and its derivatives.
Functional Group Interconversions of the Aldehyde
The aldehyde group can be easily converted into other important functional groups, namely carboxylic acids via oxidation and primary alcohols via reduction.
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. chemistry-reaction.com A highly effective and mild method for this conversion is the Pinnick oxidation , which utilizes sodium chlorite (B76162) (NaClO₂) under weakly acidic conditions. chemistry-reaction.comwikipedia.org This method is renowned for its high chemoselectivity, tolerating a wide variety of other functional groups, including alkenes and thioethers, without affecting them. wikipedia.orgpsiberg.com The active oxidant is chlorous acid (HClO₂), which forms in situ and adds to the aldehyde, followed by a pericyclic fragmentation to yield the carboxylic acid. psiberg.comresearchgate.net
The reduction of this compound to the corresponding primary alcohol, (4-(2-(1,3-Dioxan-2-yl)ethoxy)phenyl)methanol, is most commonly achieved using sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comresearchgate.net NaBH₄ is a mild and selective reducing agent that readily reduces aldehydes and ketones but typically does not affect esters or amides. masterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon, followed by protonation of the resulting alkoxide during workup to give the alcohol. masterorganicchemistry.com This reduction is generally high-yielding and can often be performed in alcoholic solvents or even under solvent-free conditions. researchgate.netugm.ac.id
Table 4: Oxidation and Reduction of the Aldehyde Group
| Reaction | Reagent(s) | Product | Expected Yield |
|---|---|---|---|
| Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 4-(2-(1,3-Dioxan-2-yl)ethoxy)benzoic acid | High (>90%) wikipedia.org |
Note: Yields are based on typical outcomes for these standard transformations on aromatic aldehydes.
Reactivity of the Aromatic Ring System
The aromatic ring of the title compound is subject to electrophilic substitution, with the position of attack being governed by the existing substituents.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the ring with an electrophile. chemistry.coach The substituents already present on the ring determine both the rate of the reaction and the regioselectivity (the position of the new substituent). masterorganicchemistry.com Substituents are classified as either activating or deactivating, and as ortho/para-directing or meta-directing. masterorganicchemistry.com
The this compound molecule contains two substituents on the benzene ring: the aldehyde group (-CHO) and the alkoxy group (-OCH₂CH₂(1,3-dioxan-2-yl)).
Alkoxy Group : This group is a strong activating group and an ortho, para-director . organicchemistrytutor.com The oxygen atom, through resonance, donates electron density into the ring, particularly at the ortho and para positions. youtube.comyoutube.com This increases the ring's nucleophilicity and stabilizes the carbocation intermediate (the sigma complex) formed during the attack by an electrophile. youtube.com
Aldehyde Group : This group is a deactivating group and a meta-director . ncert.nic.indoubtnut.com The carbonyl group is electron-withdrawing, both by induction and resonance, which deactivates the ring towards electrophilic attack. The resonance effect withdraws electron density primarily from the ortho and para positions, making the meta position relatively less deactivated and thus the preferred site of attack for an incoming electrophile. doubtnut.com
In a disubstituted benzene ring like this one, the directing effects of the two groups must be considered. The powerful activating and ortho, para-directing effect of the alkoxy group dominates over the deactivating, meta-directing effect of the aldehyde group. libretexts.org Therefore, electrophilic substitution will be directed to the positions ortho to the alkoxy group (positions 3 and 5 on the ring).
Table 5: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-(2-(1,3-Dioxan-2-yl)ethoxy)-3-nitrobenzaldehyde |
| Halogenation | Br₂, FeBr₃ | 3-Bromo-4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde |
Note: The table reflects the directing influence of the dominant alkoxy group.
Strategies for Further Functionalization of the Phenyl Ring
The phenyl ring of this compound possesses two key functional groups that influence its reactivity towards further substitution: the activating ortho-, para-directing ethoxy group at position 4 and the deactivating meta-directing aldehyde group at position 1. This electronic landscape dictates the regioselectivity of various chemical transformations, offering several strategic avenues for the introduction of new functionalities onto the aromatic core. These strategies primarily include electrophilic aromatic substitution and directed ortho-metalation, followed by subsequent cross-coupling reactions.
Electrophilic Aromatic Substitution
The interplay between the activating alkoxy group and the deactivating aldehyde group is a critical consideration in electrophilic aromatic substitution reactions. The potent activating and ortho-, para-directing nature of the ether linkage generally overrides the deactivating, meta-directing effect of the formyl group. masterorganicchemistry.com Consequently, electrophilic attack is predominantly directed to the positions ortho to the alkoxy group (C3 and C5).
Halogenation:
The introduction of halogen atoms onto the phenyl ring serves as a valuable entry point for further derivatization, particularly for palladium-catalyzed cross-coupling reactions. The halogenation of 4-alkoxybenzaldehydes is a well-established transformation. For instance, the bromination of vanillin, a close structural analog, readily proceeds at the position ortho to the hydroxyl group (equivalent to the C5 position relative to the alkoxy group).
For this compound, treatment with common halogenating agents is expected to yield primarily the 3-halo derivative. The reaction with bromine (Br₂) in a suitable solvent like acetic acid or in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) would likely lead to the formation of 3-bromo-4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde. chemguide.co.uk Similarly, chlorination can be achieved using reagents like chlorine (Cl₂) with a Lewis acid catalyst. chemguide.co.ukwikipedia.org The general mechanism involves the polarization of the halogen molecule by the catalyst, creating a potent electrophile that is attacked by the electron-rich aromatic ring. youtube.com
Nitration:
Nitration introduces a nitro group (—NO₂), which can be subsequently reduced to an amino group, opening up a wide array of further chemical modifications. The nitration of 4-alkoxybenzaldehydes typically occurs at the position(s) ortho to the activating alkoxy group. Studies on the nitration of 1,4-dialkoxybenzene derivatives have shown that the regioselectivity can be influenced by reaction conditions, but substitution ortho to the alkoxy groups is generally favored. nih.gov For the target molecule, reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to yield 3-nitro-4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde. libretexts.org The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). libretexts.org
| Reaction | Reagents and Conditions | Expected Major Product |
| Bromination | Br₂, FeBr₃ or Acetic Acid | 3-Bromo-4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde |
| Chlorination | Cl₂, AlCl₃ or FeCl₃ | 3-Chloro-4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde |
This table presents expected outcomes based on established principles of electrophilic aromatic substitution.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, circumventing the inherent directing effects of existing substituents. organic-chemistry.orgwikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org In this compound, the aldehyde group must first be protected to prevent nucleophilic attack by the organolithium base. The existing 1,3-dioxane moiety serves to protect a different aldehyde, not the one on the phenyl ring.
A common strategy involves the in-situ protection of the benzaldehyde as an α-amino alkoxide. Reaction with a lithium amide, such as lithium N-cyclohexyl-N-isopropylamide, can generate a transient directing group. However, a more direct approach would be to leverage the oxygen of the ethoxy side chain as the directing group. The ether oxygen can act as a moderate DMG. organic-chemistry.org Treatment with a strong base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), would be expected to induce lithiation at the C3 position, ortho to the ethoxy group. nih.gov
Once the ortho-lithiated species is formed, it can be quenched with a wide variety of electrophiles to introduce diverse functional groups.
Table of Potential Functionalizations via DoM:
| Electrophile | Reagent Example | Introduced Functional Group | Product Type |
| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid (—COOH) | 3-Formyl-4-hydroxybenzoic acid derivative (after deprotection) |
| Alkyl Halides | Iodomethane (CH₃I) | Methyl (—CH₃) | 3-Methyl-4-alkoxybenzaldehyde derivative |
| Aldehydes/Ketones | Acetone | Tertiary Alcohol | 3-(2-Hydroxyprop-2-yl)-4-alkoxybenzaldehyde derivative |
| Iodine | I₂ | Iodo (—I) | 3-Iodo-4-alkoxybenzaldehyde derivative |
| Sulfur | S₈ | Thiol (—SH) (after workup) | 3-Mercapto-4-alkoxybenzaldehyde derivative |
| Borates | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic Acid (—B(OH)₂) (after hydrolysis) | 3-Formyl-4-alkoxyphenylboronic acid |
This table illustrates the versatility of the ortho-lithiated intermediate derived from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The halogenated derivatives of this compound, synthesized via electrophilic substitution or DoM followed by halogenation, are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. harvard.edu For example, 3-bromo-4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde could be reacted with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃) to generate biaryl or styrenyl derivatives, respectively. harvard.edu
Heck-Mizoroki Reaction:
The Heck reaction couples an organohalide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org Reacting a halogenated derivative, such as 3-iodo-4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde, with an alkene like ethyl acrylate (B77674) under Heck conditions (Pd catalyst, base) would introduce an acrylate moiety at the C3 position. nih.gov This reaction is highly valuable for the synthesis of cinnamic acid derivatives and other conjugated systems.
These strategies provide a robust toolbox for the synthetic chemist to elaborate the structure of this compound, enabling the creation of a diverse library of analogs with modified phenyl rings for various research applications.
Mechanistic Investigations of Reactions Involving 4 2 1,3 Dioxan 2 Yl Ethoxy Benzaldehyde
Mechanistic Insights into 1,3-Dioxane (B1201747) Acetal (B89532) Formation and Cleavage
The 1,3-dioxane group in 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde serves as a protecting group for a carbonyl functionality, in this case, derived from a diol and an aldehyde. The formation and cleavage of this acetal are critical steps in synthetic sequences involving this molecule.
The formation of 1,3-dioxane acetals typically proceeds via an acid-catalyzed reaction between a carbonyl compound and a 1,3-diol, such as 1,3-propanediol (B51772). organic-chemistry.org The mechanism involves the initial protonation of the carbonyl oxygen by a Brønsted or Lewis acid, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by one of the hydroxyl groups of the 1,3-diol forms a hemiacetal intermediate. Intramolecular cyclization, driven by the proximity of the second hydroxyl group, followed by the elimination of a water molecule, leads to the formation of the stable six-membered 1,3-dioxane ring. thieme-connect.de The continuous removal of water, often accomplished using a Dean-Stark apparatus, drives the equilibrium towards the acetal product. organic-chemistry.org
The cleavage, or deprotection, of the 1,3-dioxane acetal is essentially the reverse of its formation and is also acid-catalyzed. organic-chemistry.org The mechanism begins with the protonation of one of the acetal oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation. This intermediate is then attacked by water, leading to a hemiacetal that can further react to release the original carbonyl compound and the 1,3-diol. The stability of 1,3-dioxanes is generally greater than that of their 1,3-dioxolane (B20135) counterparts. organic-chemistry.org They are stable under basic, reductive, and many oxidative conditions, making them robust protecting groups. thieme-connect.de
The regioselective cleavage of 1,3-dioxane-type acetals, particularly in complex molecules like carbohydrates, has been a subject of intense study. researchgate.net The outcome of these reactions is often dictated by the nature of the Lewis acid and the reducing agent employed, as well as by stereoelectronic effects within the substrate. researchgate.net For instance, the use of diisobutylaluminium hydride (DIBAL-H) can lead to the reductive opening of benzylidene acetals to afford a primary alcohol and a benzyl (B1604629) ether. researchgate.net
Table 1: General Conditions for 1,3-Dioxane Acetal Formation and Cleavage
| Transformation | Reagents and Conditions | Key Mechanistic Features | Reference |
| Formation | 1,3-Propanediol, p-TsOH, Toluene (B28343) (reflux) | Acid catalysis, hemiacetal formation, intramolecular cyclization, water removal | organic-chemistry.org |
| Cleavage | Aqueous Acid (e.g., HCl, H₂SO₄) | Acid catalysis, ring opening to carbocation, nucleophilic attack by water | organic-chemistry.org |
| Reductive Cleavage | DIBAL-H or LiAlH₄/AlCl₃ | Lewis acid coordination, hydride attack, regioselective C-O bond scission | researchgate.net |
Reaction Pathway Elucidation for Aldehyde-Mediated Transformations
The benzaldehyde (B42025) moiety in this compound is a versatile functional group that can participate in a wide array of chemical transformations. Elucidating the reaction pathways of these transformations is crucial for predicting products and controlling reactivity.
One common reaction of benzaldehydes is their condensation with various nucleophiles. For instance, the reaction of benzaldehyde derivatives with active methylene (B1212753) compounds, such as in the Knoevenagel condensation, is a fundamental carbon-carbon bond-forming reaction. chemistryviews.org The mechanism typically involves the base-catalyzed deprotonation of the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration often leads to the formation of a stable α,β-unsaturated product.
In multicomponent reactions, the aldehyde can act as a key building block. For example, in the synthesis of certain 1,3-oxazine derivatives, benzaldehydes react with a nitrogen source (like ammonia) and other components in a cascade of reactions. oiccpress.com The initial step is often the formation of an imine intermediate from the aldehyde and ammonia. This imine can then undergo further reactions, such as cycloadditions or condensations, to build the heterocyclic ring system. oiccpress.com
The Griesbaum co-ozonolysis is another fascinating transformation where an aldehyde can play a role in the formation of 1,2,4-trioxolanes. nih.gov Although the primary reaction is between an alkene and ozone, the resulting carbonyl oxide can be trapped by an aldehyde in a [3+2] cycloaddition to form the trioxolane ring. The stereochemical outcome of this cycloaddition is a key aspect of the reaction mechanism. nih.gov
Table 2: Selected Aldehyde-Mediated Transformations and Their Mechanistic Steps
| Reaction Type | Reactants | Key Intermediates | Mechanistic Pathway | Reference |
| Knoevenagel Condensation | Aldehyde, Active Methylene Compound, Base | Carbanion, Aldol-type adduct | Nucleophilic addition, Dehydration | chemistryviews.org |
| 1,3-Oxazine Synthesis | Aldehyde, Ammonia, other components | Imine, Cycloadduct | Imine formation, Cycloaddition/Condensation cascade | oiccpress.com |
| Griesbaum Co-ozonolysis | Alkene, Ozone, Aldehyde | Carbonyl oxide | Ozonolysis, [3+2] Cycloaddition | nih.gov |
Stereochemical Control and Asymmetric Induction in Aldehyde Transformations
Controlling the stereochemistry of reactions involving the aldehyde group is a central theme in modern organic synthesis. The planar nature of the aldehyde group allows for facial selectivity in nucleophilic additions, which can be exploited to generate chiral centers.
Asymmetric induction in aldehyde transformations can be achieved using chiral catalysts, chiral auxiliaries, or chiral reagents. In organocatalysis, for example, chiral amines or ureas can activate the aldehyde or the nucleophile, leading to enantioselective bond formation. chemistryviews.org A notable example is the use of a quinine-derived urea (B33335) catalyst in a one-pot synthesis of tetrahydro-1,4-benzodiazepin-2-ones, where an aldehyde is a key starting material. chemistryviews.org The catalyst orchestrates a sequence of reactions, including an asymmetric epoxidation, with high enantioselectivity.
The stereochemical outcome of reactions can also be influenced by the inherent structure of the reactants. For instance, in the Griesbaum co-ozonolysis, the facial selectivity of the [3+2] cycloaddition between the carbonyl oxide and the aldehyde is crucial for determining the final stereochemistry of the 1,2,4-trioxolane (B1211807) product. nih.gov Similarly, in the enantioselective diboration of 1,3-dienes, the resulting chiral allylboronate can react with aldehydes in a highly stereoselective manner, proceeding through a chair-like transition state to minimize steric interactions. nih.gov
The development of stereocontrolled synthetic methods is paramount for the synthesis of complex, biologically active molecules where specific stereoisomers are required for desired activity.
Table 3: Strategies for Stereochemical Control in Aldehyde Reactions
| Strategy | Example | Mechanism of Stereocontrol | Reference |
| Chiral Organocatalysis | Quinine-derived urea in benzodiazepine (B76468) synthesis | Formation of a chiral, non-covalent complex that directs the approach of the nucleophile | chemistryviews.org |
| Substrate Control | Stereoselective carbonyl allylation with chiral allylboronates | Reaction proceeds through a favored chair-like transition state (e.g., Zimmerman-Traxler model) | nih.gov |
| Diastereoselective Cycloaddition | Griesbaum co-ozonolysis | Facial selectivity in the [3+2] cycloaddition step | nih.gov |
Kinetic Studies of Key Reactions
Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders, rate constants, and activation parameters. This information is invaluable for understanding reaction mechanisms and optimizing reaction conditions.
While specific kinetic data for reactions involving this compound are not extensively reported in the public domain, general principles of kinetic analysis can be applied. For the acid-catalyzed cleavage of the 1,3-dioxane acetal, the rate of reaction would be expected to depend on the concentration of both the acetal and the acid catalyst. A plausible rate law would be:
Rate = k[Acetal][H⁺]
By monitoring the disappearance of the starting material or the appearance of the product over time under varying concentrations of reactants, the rate constant (k) and the reaction orders can be determined.
Computational methods, such as Density Functional Theory (DFT), are also powerful tools for investigating reaction kinetics. researchgate.net These methods can be used to calculate the energy profiles of reaction pathways, identify transition states, and estimate activation energies, providing insights that complement experimental kinetic data.
Table 4: General Approaches for Kinetic Studies of Acetal and Aldehyde Reactions
| Reaction Type | Experimental Technique | Parameters Determined | Computational Approach |
| Acetal Hydrolysis | UV-Vis or NMR Spectroscopy | Rate constant, reaction order, activation energy | DFT calculations of reaction energy profile |
| Aldehyde Condensation | Gas or Liquid Chromatography | Rate law, effect of catalyst concentration | Transition state theory calculations |
Theoretical and Computational Chemistry Studies on 4 2 1,3 Dioxan 2 Yl Ethoxy Benzaldehyde and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic characteristics and chemical reactivity of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde. These methods solve the Schrödinger equation in an approximate manner to determine the distribution of electrons within the molecule, which in turn governs its physical and chemical properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large organic molecules due to its favorable balance of accuracy and computational cost. uchicago.edunih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict a wide range of properties. tandfonline.comrasayanjournal.co.in
Key applications include:
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. tandfonline.com For the title compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen of the aldehyde group and the oxygens of the dioxane ring, indicating these are electron-rich sites and potential hydrogen bond acceptors. A positive potential (blue) would be expected around the aldehyde proton, highlighting it as an electron-poor, electrophilic site. tandfonline.com
Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge distribution and interactions between orbitals. It can quantify the delocalization of electron density, such as the hyperconjugative interactions that contribute to molecular stability. rasayanjournal.co.intandfonline.com For instance, NBO could elucidate the charge transfer from the oxygen lone pairs of the ethoxy and dioxane groups to the aromatic ring and the aldehyde group. tandfonline.com
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These topological analyses provide insights into the nature of chemical bonding, clearly distinguishing covalent bonds, lone pairs, and non-bonding interactions. tandfonline.comresearchgate.net
The Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. rasayanjournal.co.inresearchgate.net
For this compound:
The HOMO would likely be distributed over the electron-rich benzaldehyde (B42025) ring and the oxygen atoms of the ethoxy group, which can act as electron donors.
The LUMO is expected to be localized primarily on the benzaldehyde moiety, specifically the carbonyl group, which is the principal electron-accepting site.
A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation. researchgate.net DFT calculations for similar substituted benzaldehydes have shown that the nature of the substituents significantly influences this energy gap. dntb.gov.ua
Table 1: Representative FMO Data for Benzaldehyde Derivatives This table presents typical values from computational studies on related molecules to illustrate the expected range for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Context |
|---|---|---|---|---|
| 4-Hydroxy-3-methoxybenzaldehyde | -5.87 | -1.79 | 4.08 | rasayanjournal.co.in |
| 4-Ethoxy-3-methoxy benzaldehyde | -6.24 | -1.89 | 4.35 | tandfonline.com |
| 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime | -5.91 | -1.02 | 4.89 | researchgate.net |
Conformational Analysis of the Ethoxy Linker and 1,3-Dioxane (B1201747) Ring
The 1,3-dioxane ring strongly prefers a chair-like conformation to minimize steric and torsional strain, similar to cyclohexane. thieme-connect.de However, the presence of two oxygen atoms introduces key differences: shorter C-O bond lengths lead to more pronounced 1,3-diaxial interactions. thieme-connect.de Consequently, substituents on the dioxane ring have a strong thermodynamic preference for the equatorial position. thieme-connect.de The chair conformation can undergo isomerization to other forms like twist-boat conformers, but these are generally higher in energy. researchgate.netresearchgate.net Quantum-chemical studies on substituted 1,3-dioxanes have mapped the potential energy surfaces for these isomerizations, identifying the transition states and energy barriers involved. researchgate.net
The ethoxy linker introduces additional degrees of freedom through rotation around its C-C and C-O single bonds. The conformational preferences of this linker will be influenced by a balance of steric hindrance and potential non-covalent interactions (e.g., hydrogen bonding) with adjacent parts of the molecule. Computational studies on molecules with ethoxy groups attached to aromatic rings show that the planar conformation, where the ethyl group lies in the plane of the ring, is often the most stable. mdpi.com
Table 2: Calculated Relative Energies of 1,3-Dioxane Conformers This table is based on data for substituted 1,3-dioxanes and illustrates the typical energy landscape.
| Conformer | Typical Relative Energy (kcal/mol) | Key Structural Feature | Reference Context |
|---|---|---|---|
| Chair (Equatorial Substituent) | 0.0 (Global Minimum) | Lowest energy, staggered arrangement | researchgate.net |
| Chair (Axial Substituent) | Variable, >0 | Subject to 1,3-diaxial strain | researchgate.net |
| 2,5-Twist | ~5-7 | Local minimum on potential energy surface | researchgate.netresearchgate.net |
| 1,4-Twist (Twist-Boat) | ~6-8 | Local minimum, often higher energy than 2,5-Twist | researchgate.netresearchgate.net |
| Half-Chair/Sofa | Higher (Transition State) | Maximum on potential energy surface | researchgate.net |
Prediction of Spectroscopic Properties to Aid Structural Elucidation
Computational chemistry is a powerful ally in the interpretation of experimental spectra. By calculating spectroscopic properties like vibrational frequencies (FT-IR, Raman) and nuclear magnetic shieldings (NMR), one can make detailed assignments of experimental data, confirming the molecular structure. researchgate.net
For this compound, DFT calculations can predict its vibrational spectrum. rasayanjournal.co.in The calculated frequencies, after applying a scaling factor to correct for approximations in the method and anharmonicity, typically show excellent agreement with experimental results. unt.edu This allows for unambiguous assignment of complex spectral regions. For example, the characteristic C=O stretching frequency of the aldehyde, the C-O-C stretches of the ether and dioxane ring, and the aromatic C-H bending modes can all be precisely identified. tandfonline.comrasayanjournal.co.in Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm structural assignments, which is particularly useful for determining the relative stereochemistry within the 1,3-dioxane ring. thieme-connect.de
Table 3: Example of Predicted vs. Experimental Vibrational Frequencies for a Related Benzaldehyde This table illustrates the typical agreement between calculated and experimental data for key functional groups.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) | Reference Context |
|---|---|---|---|
| C=O Stretch (Aldehyde) | 1705 | 1680 | rasayanjournal.co.in |
| Aromatic C-C Stretch | 1585 | 1579 | tandfonline.com |
| CH₂ Scissoring | 1470 | 1465 | rasayanjournal.co.in |
| C-O-C Asymmetric Stretch (Ether) | 1265 | 1257 | tandfonline.com |
Computational Modeling of Reaction Mechanisms and Transition States
Beyond static properties, computational chemistry can map the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism. ucsb.edu This involves locating the structures of all reactants, intermediates, products, and, most importantly, the high-energy transition states (TS) that connect them. researchgate.netmit.edu The energy of the highest transition state relative to the reactants determines the activation energy and thus the reaction rate. ucsb.edu
For this compound, a key reaction is the nucleophilic addition to the aldehyde's carbonyl group. Computational modeling could be used to:
Map the Reaction Pathway: Trace the minimum energy path as a nucleophile approaches the carbonyl carbon.
Identify Transition States: Optimize the geometry of the fleeting transition state. For a reaction involving a benzaldehyde, this TS would feature a partially formed bond between the nucleophile and the carbonyl carbon and a partially broken C=O double bond. researchgate.net
Calculate Activation Barriers: Determine the energy difference between the reactants and the transition state to predict the reaction's feasibility and kinetics. ucsb.edu
Recent advances in machine learning and automated computational methods are making the process of finding complex transition states faster and more accessible, which is crucial for designing new catalysts or understanding biochemical transformations. uchicago.edumit.edu Modeling can also explore the selectivity of reactions, for example, by comparing the activation energies for different competing pathways. nih.gov
Table 4: Illustrative Energy Profile for a Modeled Reaction of a Benzaldehyde Derivative This table provides a hypothetical energy profile for a generic nucleophilic addition to the aldehyde group.
| Species | Description | Relative Energy (kcal/mol) | Reference Context |
|---|---|---|---|
| Reactants | Benzaldehyde derivative + Nucleophile | 0.0 | ucsb.eduresearchgate.net |
| Transition State (TS1) | Structure at the peak of the energy barrier | +15.2 | researchgate.netmit.edu |
| Intermediate | Tetrahedral addition product | -5.8 | researchgate.net |
| Products | Final stable product after workup/rearrangement | -12.5 | ucsb.edu |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block for Complex Natural and Non-Natural Products
The structural features of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde make it a valuable building block in the synthesis of intricate molecular architectures. The benzaldehyde (B42025) group serves as a reactive handle for various transformations, such as condensations, oxidations, and reductions, while the 1,3-dioxane (B1201747) acts as a protecting group for a latent aldehyde functionality. This dual-functionality allows for sequential and controlled synthetic strategies.
The ethoxy linker provides spacing and flexibility, which can be crucial in the design and synthesis of target molecules with specific spatial arrangements. While detailed research on its application in the total synthesis of specific complex natural products is not extensively documented in publicly available literature, its potential is evident from its structural components, which are common in synthetic precursors for various bioactive compounds.
Precursor for Supramolecular Architectures and Functional Materials
The design of complex supramolecular assemblies and functional materials often relies on the use of well-defined molecular components. This compound serves as a precursor in the creation of such systems, where the aldehyde group can be used to link molecules into larger, organized structures.
Synthesis of Linked Porphyrins and Capped Porphyrin Precursors
Porphyrins, with their unique photophysical and catalytic properties, are fundamental components in many functional materials. The creation of linked or "capped" porphyrin structures is a key strategy to modulate these properties. The aldehyde functionality of this compound is suitable for participating in condensation reactions with pyrroles to form the porphyrin macrocycle. The bulky 1,3-dioxane-containing side chain can act as a "picket" or a handle to create a specific steric and electronic environment around the porphyrin core. Although specific examples of its use in the synthesis of linked porphyrins are not widely reported, the fundamental reactivity of the molecule makes it a viable candidate for such applications.
Building Blocks for Optoelectronic Materials and Advanced Scaffolds
The development of novel optoelectronic materials often requires organic molecules with tailored electronic and photophysical properties. Benzaldehyde derivatives are frequently employed in the synthesis of chromophores and other photoactive molecules. The this compound moiety can be incorporated into larger conjugated systems, where the protected aldehyde can be later revealed for further functionalization, allowing for the construction of advanced molecular scaffolds with potential applications in organic electronics.
Utilization in Biomolecular Conjugation and Modification Strategies
The selective modification of biomolecules is a cornerstone of modern chemical biology and diagnostics. The aldehyde group of this compound provides a reactive site for conjugation to biomolecules containing aminooxy or hydrazide functionalities through the formation of stable oxime or hydrazone linkages, respectively.
Modification of Oligodeoxynucleotides (ODNs) for DNA Microarrays
While direct research detailing the use of this compound for the modification of oligodeoxynucleotides (ODNs) is limited, the strategy of using aldehydes for this purpose is well-established. In principle, this compound could be used to introduce a protected aldehyde onto an ODN. This latent aldehyde can then be deprotected under specific conditions to allow for the immobilization of the ODN onto a surface, such as in the fabrication of DNA microarrays, or for further conjugation to other molecules.
Precursors for the Design and Synthesis of Ligands for Catalysis
The synthesis of ligands with specific steric and electronic properties is crucial for the development of efficient and selective catalysts. The this compound scaffold can be elaborated into a variety of ligand structures. The aldehyde can be converted into other functional groups, such as amines or phosphines, which can coordinate to metal centers. The 1,3-dioxane group can influence the steric bulk of the resulting ligand, thereby affecting the selectivity of the catalyst.
Future Research Directions and Perspectives
Development of Green Chemistry Approaches for its Synthesis and Transformations
The future synthesis and modification of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde will undoubtedly be guided by the principles of green chemistry. Current synthetic methodologies for similar benzaldehyde (B42025) derivatives and acetals often rely on traditional approaches that may involve hazardous reagents and generate significant waste. misericordia.edumdpi.com Future research should prioritize the development of more sustainable and environmentally benign synthetic routes.
Key areas for exploration include:
Catalytic Acetalization: Investigating the use of solid acid catalysts, such as resins or zeolites, for the acetalization step to form the 1,3-dioxane (B1201747) ring. tandfonline.com These catalysts are often recyclable, reduce corrosive waste, and can be easily separated from the reaction mixture. tandfonline.com Photo-organocatalytic methods, which utilize light and an organic catalyst, also present a green alternative for acetal (B89532) synthesis. rsc.org
Renewable Feedstocks: Exploring pathways to synthesize the benzaldehyde core from renewable resources. Lignin, an abundant biopolymer, is a rich source of aromatic compounds and could potentially be a sustainable starting point for producing the 4-hydroxybenzaldehyde (B117250) precursor. mdpi.com
Solvent-Free and Aqueous Reactions: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents. Reactions in water or under solvent-free conditions, potentially aided by microwave irradiation, are attractive green alternatives that have been successfully applied to the synthesis of related benzimidazole (B57391) derivatives from aldehydes. mdpi.com The use of deep eutectic solvents (DES) as both the reaction medium and a reactant is another innovative and sustainable approach. nih.gov
Aerobic Oxidation: For transformations of the aldehyde group, employing atmospheric oxygen as the terminal oxidant in conjunction with novel catalysts offers a greener alternative to traditional heavy metal oxidants. misericordia.edursc.org
A comparative table of potential green synthesis strategies is presented below.
| Strategy | Catalyst/Reagent | Conditions | Potential Advantages |
| Catalytic Acetalization | Solid Acid Resins (e.g., Resin-D72) | Reflux, water separation | Recyclable catalyst, simple work-up. tandfonline.com |
| Photo-organocatalysis | Thioxanthenone, Household Lamps | Ambient temperature | Mild conditions, low-cost catalyst. rsc.org |
| Renewable Feedstocks | Lignin-derived precursors | Biocatalytic/Chemical Conversion | Sustainable sourcing of starting materials. mdpi.com |
| Solvent-Free Synthesis | Microwave Irradiation | Elevated temperature | Reduced solvent waste, faster reaction times. mdpi.com |
| Aerobic Oxidation | N-heterocyclic carbenes, O2 | Solvent-free, microwave | Avoids toxic heavy metal oxidants. misericordia.edu |
Exploration of Novel Reactivity Patterns for the Aldehyde and Acetal Functions
The aldehyde and acetal functionalities in this compound are ripe for exploration in a variety of modern organic transformations. While their classical reactivity is well-understood, future research could uncover novel reactivity patterns and applications in complex molecule synthesis.
Promising areas of investigation include:
Tandem and Cascade Reactions: The bifunctional nature of this molecule is ideal for designing tandem or cascade reactions where both the aldehyde and the (deprotected) acetal participate sequentially in a one-pot process. This can lead to the rapid construction of complex molecular architectures.
Stereospecific Reactions: The reaction of 2-phenyl-1,3-dioxolans (a related acetal) with organolithium reagents has been shown to result in a stereospecific olefin synthesis. rsc.org Investigating similar fragmentation reactions with the 1,3-dioxane moiety in the target molecule could lead to new stereoselective transformations.
Modern Condensation Reactions: Moving beyond classical condensations, the aldehyde group can be employed in a range of modern carbon-carbon and carbon-heteroatom bond-forming reactions. This includes multicomponent reactions for the synthesis of heterocyclic compounds like 1,3-oxazines. oiccpress.com
Photoredox and Triple Catalysis: A desaturative approach, combining enamine, photoredox, and cobalt catalysis, has been used to synthesize aromatic aldehydes from saturated precursors. nih.gov Exploring the reactivity of the aldehyde group in such advanced catalytic systems could unveil new synthetic pathways.
| Reaction Type | Functional Group(s) | Potential Outcome |
| Tandem Reaction | Aldehyde and Acetal (after deprotection) | Rapid synthesis of complex molecules |
| Stereospecific Fragmentation | 1,3-Dioxane | Stereoselective olefin synthesis. rsc.org |
| Multicomponent Reaction | Aldehyde | Diverse heterocyclic scaffolds. oiccpress.com |
| Photoredox Catalysis | Aldehyde | Novel bond formations under mild conditions. nih.gov |
Expansion of Applications in Emerging Areas of Materials and Supramolecular Chemistry
The unique structure of this compound makes it an attractive building block for the creation of advanced materials and supramolecular assemblies.
Future research in this area could focus on:
Functional Polymers: Benzaldehyde derivatives have been successfully immobilized onto polymers to create materials with specific properties, such as antimicrobial activity. nih.govresearchgate.net The aldehyde group of the target molecule can be used for covalent attachment to polymer backbones or for post-polymerization modification. Furthermore, benzaldehyde has been used in the cationic copolymerization with styrene (B11656) derivatives to create degradable polystyrenes. acs.org This suggests that our target molecule could be a valuable monomer for creating functional and potentially degradable polymers.
Self-Assembling Systems: Amphiphilic block copolymers containing benzaldehyde functionalities have been shown to self-assemble into vesicles (polymersomes). nih.govnih.govacs.org The aldehyde groups within these nanostructures are available for further chemical modification, such as crosslinking or the attachment of fluorescent labels. nih.govnih.govacs.org The ethoxy-dioxane portion of the molecule could be tailored to influence the self-assembly behavior.
Supramolecular Chemistry: The aldehyde group can participate in reversible covalent bond formation, such as the formation of imines, which is a powerful tool in supramolecular chemistry for the construction of dynamic materials and networks. This has been utilized in the formation of self-healing hydrogels. researchgate.net The directional nature of the hydrogen bonding capabilities of the ether and acetal oxygens could also be exploited in the design of crystal lattices and other ordered supramolecular structures.
Functionalized Nanoparticles: Aldehyde-functionalized magnetic nanoparticles have been explored for their ability to capture chemotherapeutic agents, demonstrating the utility of surface-immobilized aldehydes in biomedical applications. acs.org
| Application Area | Key Feature of the Molecule | Potential Outcome |
| Functional Polymers | Reactive Aldehyde Group | Antimicrobial materials, degradable polymers. nih.govacs.org |
| Self-Assembling Nanostructures | Amphiphilicity (potential) | Functionalized vesicles for drug delivery or imaging. nih.govnih.gov |
| Supramolecular Assemblies | Aldehyde and Ether/Acetal Oxygens | Self-healing materials, crystalline networks. researchgate.net |
| Modified Nanoparticles | Aldehyde for Surface Conjugation | Targeted drug capture or delivery systems. acs.org |
Synergistic Integration of Experimental and Computational Methodologies
To accelerate the exploration of this compound, a close integration of experimental and computational chemistry will be indispensable. nih.govuci.edund.edursc.orguark.edu
Future research should leverage this synergy to:
Predict Reactivity and Mechanisms: Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the feasibility of proposed transformations, and understand the electronic factors governing reactivity. nih.govcanterbury.ac.ukresearchgate.netnih.gov For example, DFT can help elucidate the transition states in the reactions of the aldehyde and acetal groups, guiding the design of more efficient synthetic protocols. nih.govcanterbury.ac.ukresearchgate.net
Elucidate Spectroscopic Data: Computational modeling can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR, UV-Vis), providing a deeper understanding of the molecule's structure and electronic properties. nih.gov
Design Novel Materials: Computational screening can be used to predict the properties of polymers and supramolecular assemblies derived from this molecule before their synthesis. This can help to prioritize experimental efforts and accelerate the discovery of new materials with desired functionalities.
Guide Catalyst Development: For catalytic reactions involving this molecule, computational studies can help to understand catalyst-substrate interactions and predict the effect of ligand modifications on catalytic activity and selectivity.
The synergy between these approaches is summarized in the table below.
| Area of Synergy | Computational Contribution | Experimental Contribution |
| Reaction Development | Prediction of reaction pathways and activation barriers. nih.govcanterbury.ac.ukresearchgate.netrsc.org | Synthesis and characterization of products, validation of predictions. |
| Structural Elucidation | Calculation of spectroscopic parameters (NMR, IR). nih.gov | Acquisition of experimental spectra. |
| Materials Design | Prediction of polymer and supramolecular properties. | Synthesis and testing of new materials. |
| Catalyst Design | Modeling of catalyst-substrate interactions. | Synthesis and evaluation of catalyst performance. |
By pursuing these interconnected research avenues, the scientific community can unlock the full potential of this compound as a valuable building block for organic synthesis, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde?
- Methodological Answer : The compound is typically synthesized via alkylation of 4-hydroxybenzaldehyde with a halogenated dioxane derivative. A Williamson ether synthesis approach is often employed, using a base (e.g., KOH) in polar aprotic solvents like DMF. For example, reacting 4-hydroxybenzaldehyde with 2-(chloroethyl)-1,3-dioxane under reflux conditions yields the target compound . Optimization of reaction time and temperature is critical to minimize side reactions, such as over-alkylation or oxidation of the aldehyde group.
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the substitution pattern and integrity of the aldehyde group (e.g., aldehyde proton at δ ~9.8 ppm) .
- Infrared Spectroscopy (IR) : A strong absorption band near 1700 cm confirms the presence of the aldehyde carbonyl group .
- X-ray Crystallography : Used to resolve the crystal structure, revealing intermolecular interactions like hydrogen bonding (e.g., C–H···O) and dihedral angles between aromatic rings .
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) or HPLC ensures purity >95% .
Q. How is the compound purified after synthesis?
- Methodological Answer : Recrystallization from ethanol or methanol is commonly used. For higher purity, column chromatography with gradient elution (e.g., ethyl acetate/hexane) effectively removes unreacted starting materials and byproducts. Monitoring via TLC (R ~0.3–0.5 in ethyl acetate/hexane 1:1) ensures separation efficiency .
Advanced Research Questions
Q. How does the substitution pattern on the dioxane ring influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The 1,3-dioxane moiety introduces steric hindrance and electronic effects. For instance:
- Steric Effects : Bulky substituents on the dioxane (e.g., 5,5-dimethyl groups) reduce accessibility to the aldehyde group, slowing nucleophilic attack .
- Electronic Effects : Electron-donating groups (e.g., ether oxygens) stabilize the aldehyde’s carbonyl group, altering its electrophilicity in reactions like imine formation .
Comparative studies with analogs (e.g., 4-(2-chloroethoxy)benzaldehyde) show reduced reactivity in condensation reactions due to weaker leaving groups .
Q. What role do intermolecular interactions play in the compound’s crystallographic stability?
- Methodological Answer : X-ray studies reveal that hydrogen bonds (e.g., C–H···O) and CH-π interactions between aldehyde protons and aromatic rings stabilize the crystal lattice. For example, the dihedral angle between the benzaldehyde and dioxane rings (78.31°) creates a "w-shaped" molecular geometry, which influences packing efficiency . These interactions are critical for predicting solubility and solid-state stability in material science applications.
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer : Key variables include:
- Catalysts : Raney nickel in formic acid enhances selective reduction of nitrile intermediates to aldehydes (yield >90%) .
- Solvents : Polar aprotic solvents (DMF, DMSO) improve reaction rates compared to THF or dichloromethane .
- Temperature : Controlled reflux (~80–100°C) minimizes thermal degradation of the aldehyde group .
Statistical design of experiments (DoE) can systematically evaluate these parameters .
Q. What are the challenges in scaling up synthesis, and how are they addressed?
- Methodological Answer :
- Byproduct Formation : Over-alkylation is mitigated by stoichiometric control of the halogenated dioxane reagent .
- Purification : Scaling column chromatography is impractical; instead, fractional distillation or continuous crystallization is employed .
- Safety : The aldehyde group’s sensitivity to oxidation necessitates inert atmospheres (N/Ar) during large-scale reactions .
Applications in Scientific Research
Q. How is this compound utilized in synthesizing macrocyclic or supramolecular structures?
- Methodological Answer : The aldehyde group undergoes [2+2] or [2+3] condensations with polyamines (e.g., ethylenediamine) to form Schiff base macrocycles. For example, reaction with 1,2-diaminobenzene yields a 24-membered macrocycle, characterized by MALDI-TOF and single-crystal XRD . Steric effects from the dioxane ring influence macrocycle cavity size and host-guest interactions .
Q. What are its potential roles in pharmaceutical intermediate synthesis?
- Methodological Answer : The compound serves as a precursor for antidiabetic agents (e.g., rosiglitazone analogs) via reductive amination or nucleophilic substitution. For example, coupling with 2-(methylamino)pyridine forms intermediates with >99% purity after recrystallization . Structure-activity relationship (SAR) studies highlight the dioxane’s role in enhancing metabolic stability .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
